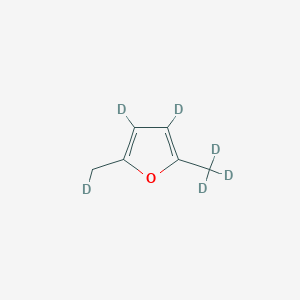

2,5-Dimethylfuran-d6

Description

Properties

IUPAC Name |

3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNUFIFRDBKVIE-SPDFDVHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The deuteration occurs via a heterogeneous catalytic mechanism, where deuterium molecules dissociate on the catalyst surface and replace hydrogen atoms in the methyl groups of DMF. Palladium on carbon (Pd/C) is the preferred catalyst due to its high activity and selectivity for H-D exchange. Typical reaction conditions include:

| Parameter | Value |

|---|---|

| Temperature | 150–200°C |

| Pressure | 10–20 bar D₂ |

| Catalyst Loading | 5–10 wt% Pd/C |

| Reaction Time | 24–48 hours |

Under these conditions, deuteration efficiencies exceeding 95% are achievable. The reaction is conducted in anhydrous solvents such as tetrahydrofuran (THF) to prevent catalyst poisoning by water.

Isotopic Purity and Byproduct Analysis

Deuteration yields depend on the number of exchangeable hydrogen atoms in DMF. The methyl groups contain six hydrogens, but only three per group undergo deuteration under standard conditions. Mass spectrometry analyses reveal isotopic distributions centered at m/z 99.15 (C₆H₅D₃O), confirming the incorporation of three deuterium atoms. Common byproducts include partially deuterated species (e.g., C₆H₆D₂O) and over-deuterated analogs, which are removed via fractional distillation.

Industrial-Scale Production Techniques

Industrial synthesis of this compound prioritizes cost efficiency and scalability while maintaining high isotopic purity. Continuous-flow reactors have replaced batch systems to enhance productivity.

Continuous Catalytic Exchange Reactors

Modern facilities employ fixed-bed reactors with Pd/C or platinum-based catalysts. A steady flow of DMF and D₂ gas is maintained at elevated pressures (15–25 bar) and temperatures (180–220°C). Key performance metrics include:

| Metric | Value |

|---|---|

| Space Velocity | 0.5–1.0 h⁻¹ |

| Deuterium Utilization | 70–85% |

| Annual Production | 500–1,000 kg |

The continuous process reduces deuterium waste and improves reaction control, achieving deuteration yields of 90–93%.

Solvent-Free Deuteration

Recent advances eliminate solvents by using supercritical CO₂ as a reaction medium. This approach enhances mass transfer and reduces energy consumption:

| Condition | Supercritical CO₂ System |

|---|---|

| Temperature | 100–120°C |

| Pressure | 80–100 bar |

| Catalyst | Pd/Al₂O₃ |

| Deuteration Yield | 88% |

While promising, this method requires specialized equipment and remains less common than traditional solvent-based systems.

Alternative Synthetic Routes

Biomass-Derived Deuterated Feedstocks

Emerging protocols synthesize DMF-d6 from deuterated biomass precursors. For example, deuterated fructose undergoes acid-catalyzed dehydration to form 5-(hydroxymethyl)furfural-d6 (HMF-d6), which is subsequently hydrogenated to DMF-d6:

| Step | Catalyst | Yield |

|---|---|---|

| Dehydration | H₃PO₄ | 45% HMF-d₆ |

| Hydrogenation | Ni/ATZ | 46% DMF-d₆ |

This route aligns with green chemistry principles but faces challenges in isotopic purity due to side reactions.

Electrochemical Deuteration

Electrochemical methods using deuterated electrolytes (e.g., D₂O) have been explored for mild-condition synthesis. A palladium electrode facilitates the deuteration of DMF at 1.5 V vs. Ag/AgCl:

| Parameter | Value |

|---|---|

| Current Density | 10 mA/cm² |

| Temperature | 25°C |

| Deuteration Yield | 62% |

Though energy-efficient, this method is limited by slow reaction kinetics and electrode fouling.

Optimization of Reaction Parameters

Catalyst Design and Performance

Catalyst composition profoundly impacts deuteration efficiency. Bimetallic catalysts (e.g., Pd-Ru/C) show enhanced activity compared to monometallic systems:

| Catalyst | Deuteration Yield |

|---|---|

| Pd/C | 95% |

| Pd-Ru/C (1:1) | 98% |

| Pt/C | 89% |

The synergistic effect between Pd and Ru improves deuterium adsorption and spillover, accelerating H-D exchange.

Temperature and Pressure Effects

Higher temperatures (up to 220°C) favor deuteration but risk thermal degradation of DMF. Optimal pressure ranges balance deuterium availability and reactor costs:

| Temperature (°C) | Deuteration Yield |

|---|---|

| 150 | 78% |

| 180 | 92% |

| 200 | 95% |

Pressures above 20 bar provide diminishing returns due to saturation of catalytic sites.

Quality Control and Analytical Validation

Isotopic Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) and ²H NMR are standard for quantifying deuterium incorporation:

| Technique | Detection Limit | Precision |

|---|---|---|

| GC-MS | 0.1% non-deuterated | ±1.5% |

| ²H NMR | 0.5% D | ±0.3% |

Batch-to-batch variations are minimized by calibrating instruments with certified DMF-d6 standards.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylfuran-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-dimethylfuran-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert it to 2,5-dimethyltetrahydrofuran using hydrogen gas (H2) and a suitable catalyst.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,5-Dimethylfuran-2,5-dicarboxylic acid.

Reduction: 2,5-Dimethyltetrahydrofuran.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Biofuel Applications

High Energy Density and Octane Rating

2,5-Dimethylfuran is recognized for its potential as a biofuel due to its high energy density (approximately 30 kJ/cm³) and a research octane number (RON) of 119, which makes it comparable to gasoline . DMF-d6 can serve as an effective tracer in studies examining the combustion properties of biofuels. Its immiscibility with water allows for easier blending with gasoline compared to ethanol, enhancing its viability as a liquid fuel alternative .

Production from Biomass

The synthesis of DMF from renewable sources such as carbohydrates (e.g., fructose) has been extensively researched. Methods involve catalytic processes that convert biomass into DMF through dehydration and hydrogenation steps . These processes are critical for developing sustainable fuel alternatives that reduce reliance on fossil fuels.

Analytical Chemistry

Use as an Internal Standard

DMF-d6 is employed as an internal standard in gas chromatography and mass spectrometry analyses. Its isotopic labeling allows for precise quantification of other compounds without interference from natural isotopic variations . For instance, it has been used to improve the accuracy of quantifying alkylfurans in food products by providing a reliable reference point during analytical procedures .

Method Development

Recent studies have developed analytical methods utilizing DMF-d6 to separate and quantify isomers like 2-ethylfuran and 2,5-dimethylfuran. These methods enhance the sensitivity and specificity of detection in complex matrices such as food and beverages . The complete chromatographic separation achieved using DMF-d6 demonstrates its utility in refining analytical techniques.

Research Applications

Model Compound in Catalysis Studies

DMF-d6 serves as a model compound in various catalytic studies aimed at understanding reaction mechanisms and optimizing conditions for the conversion of biomass-derived feedstocks into valuable chemicals. For example, research involving nickel-molybdenum sulfide catalysts has shown that DMF can be produced with high yields under mild conditions . Such studies are crucial for advancing the field of green chemistry.

Hydrodeoxygenation Studies

In hydrodeoxygenation processes, DMF-d6 is utilized to investigate the removal of oxygen from biomass-derived compounds. Its deuterated nature allows researchers to trace reaction pathways and understand the kinetics involved in these transformations . This application is vital for improving the efficiency of converting renewable resources into hydrocarbons.

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuran-d6 primarily involves its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds in a mixture. The deuterium atoms do not participate in chemical reactions, making the compound inert and stable under various conditions .

Comparison with Similar Compounds

Notes and Limitations

- Data gaps exist for DMF-d6’s exact physical properties (e.g., boiling point), requiring extrapolation from non-deuterated DMF .

- Evidence for brominated dihydrofurans (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) derives from crystallography studies, limiting direct comparability to DMF-d6’s solution-phase applications .

- Predicted properties (e.g., ChemSpider data) should be validated experimentally .

Biological Activity

2,5-Dimethylfuran-d6 (DMF-d6) is a deuterated derivative of 2,5-dimethylfuran (DMF), a heterocyclic compound with potential applications in biofuels and various biological contexts. Understanding the biological activity of DMF-d6 is crucial for evaluating its safety, efficacy, and potential therapeutic uses. This article delves into the biological properties of DMF-d6, including its cytotoxicity, metabolic pathways, and implications for human health.

- Molecular Formula : C6H8O (for DMF); C6H2D6O (for DMF-d6)

- Structure : DMF is characterized by a furan ring with two methyl groups at the 2 and 5 positions. The deuterated form replaces hydrogen atoms with deuterium, which can influence its biological behavior.

Cytotoxicity

Recent studies have explored the cytotoxic effects of DMF and its derivatives. For instance, while 5-hydroxymethylfurfural (5-HMF) exhibited weak cytotoxicity on various cancer cell lines (HCT-8, A549, SGC-7901), DMF-d6's cytotoxic profile remains less explored. However, it has been suggested that DMF may exhibit some level of cytotoxicity towards specific cancer cell lines.

| Compound | Cell Line | Cytotoxicity Observed |

|---|---|---|

| 5-HMF | HCT-8 | Weak |

| A549 | Weak | |

| SGC-7901 | Weak | |

| DHMF | A549 | Moderate |

| SGC-7901 | Moderate |

Metabolism and Toxicology

DMF-d6 is primarily metabolized in the liver. It has been noted that DMF can act as a biomarker for smoking due to its presence in cigar smoke and its low ciliary toxicity, which indicates minimal adverse effects on respiratory cilia . Furthermore, it has been implicated in the neurotoxic mechanisms associated with hexane exposure .

The metabolic pathways for DMF include conversion to various metabolites that may exhibit different biological activities. The presence of deuterium in DMF-d6 can alter metabolic rates and pathways compared to non-deuterated forms.

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

- A study evaluated the effects of various furan derivatives on cancer cell lines. Although direct studies on DMF-d6 were scarce, related compounds exhibited varying degrees of cytotoxicity.

- In vitro tests indicated that while some furans had significant effects on cell proliferation, others like DHMF showed moderate inhibition of growth in specific cancer types .

- Toxicological Assessment :

- Environmental Impact :

Q & A

Q. How can interdisciplinary approaches enhance research on 2,5-Dimethylfuran-d6’s biological interactions?

- Methodological Answer : Combine toxicology (e.g., in vitro cell viability assays) with isotopic tracing to study metabolic pathways. Collaborate with computational biologists to model enzyme interactions (e.g., cytochrome P450). Ethnographic methods, such as structured interviews with field experts, can identify overlooked research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.